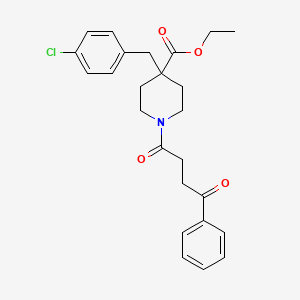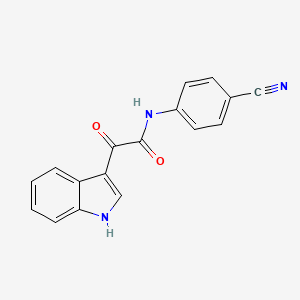
ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, also known as CEP-26401, is a synthetic compound that belongs to the class of piperidinecarboxylic acid derivatives. It has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. Binding of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate to the sigma-1 receptor leads to the modulation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the promotion of cell survival. ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has also been shown to increase the production of ATP, which is the primary source of energy for cells. It has been shown to have antioxidant effects by reducing oxidative stress and increasing the production of glutathione, which is an important antioxidant in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it an ideal tool for studying the role of the sigma-1 receptor in various physiological processes. However, ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of various diseases, including stroke, traumatic brain injury, depression, anxiety, and schizophrenia. Another direction is to investigate its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Finally, there is a need to develop more potent and selective sigma-1 receptor agonists, which can be used as therapeutic agents for various diseases.
Conclusion
In conclusion, ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various scientific studies. It has a high affinity for the sigma-1 receptor and has been studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the promotion of cell survival. ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, including further investigation of its potential therapeutic uses and its mechanism of action.
Métodos De Síntesis
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzylamine with ethyl 4-piperidinecarboxylate, followed by the addition of 4-oxo-4-phenylbutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate. This synthesis method has been optimized to produce high yields of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate with good purity.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, cell survival, and modulation of neurotransmitter release. ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO4/c1-2-31-24(30)25(18-19-8-10-21(26)11-9-19)14-16-27(17-15-25)23(29)13-12-22(28)20-6-4-3-5-7-20/h3-11H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJORGDWXJLLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)

![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)


![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)